molecular formula C21H21NO4S B2997454 (2E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]prop-2-enamide CAS No. 2097940-08-2

(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]prop-2-enamide

Cat. No.: B2997454
CAS No.: 2097940-08-2
M. Wt: 383.46
InChI Key: YZHCCYFUTHWWCB-SOFGYWHQSA-N
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Description

(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]prop-2-enamide (CAS 2097940-08-2) is a synthetic cinnamamide derivative of significant interest in pharmacological and sensory research. With a molecular formula of C21H21NO4S and a molecular weight of 383.5 g/mol, this compound features a distinct structure incorporating furan and thiophene heterocycles, which contributes to its unique electronic properties and potential for targeted biological interactions . A primary research application for this compound and its structural analogs lies in the investigation of the TRPM8 (Transient Receptor Potential Melastatin 8) ion channel, which is commonly known as the cold and menthol receptor . Activation of TRPM8 elicits a physiological cooling sensation, and synthetic modulators of this receptor are valuable tools for studying thermosensation and for developing agents for use in cosmetics, oral care, and OTC products . Research into related cinnamamide compounds, such as those featuring methylenedioxyphenyl groups, has shown they can act as potent modulators of this receptor, providing a rationale for the study of this dimethoxyphenyl analog . Furthermore, structurally similar compounds with a 3,4-dimethoxyphenyl moiety are recognized in flavor science for their savory, meat-like odor characteristics, suggesting potential applications in the study of taste and smell perception . This reagent is presented as a high-purity material for research purposes only. It is intended for in vitro studies and is not for diagnostic or therapeutic use, nor for human consumption. Researchers are encouraged to utilize this compound to explore its specific mechanism of action, receptor binding affinity, and potential applications in sensory science and beyond.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S/c1-24-19-7-5-15(12-20(19)25-2)6-8-21(23)22-13-17(16-9-11-27-14-16)18-4-3-10-26-18/h3-12,14,17H,13H2,1-2H3,(H,22,23)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHCCYFUTHWWCB-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NCC(C2=CSC=C2)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NCC(C2=CSC=C2)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]prop-2-enamide (CAS Number: 2097940-59-3) is a chalcone derivative known for its diverse biological activities. Chalcones are characterized by an α,β-unsaturated carbonyl system, which contributes to their broad range of biological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article reviews the biological activities associated with this specific compound, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H21NO4SC_{21}H_{21}NO_4S with a molecular weight of 383.5 g/mol. Its structure includes a dimethoxyphenyl group and a furan-thiophene moiety, which are believed to enhance its biological activity.

PropertyValue
Molecular FormulaC21H21NO4SC_{21}H_{21}NO_4S
Molecular Weight383.5 g/mol
CAS Number2097940-59-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The α,β-unsaturated carbonyl structure allows it to form covalent bonds with nucleophilic sites in proteins, inhibiting enzyme activity. Additionally, it can induce apoptosis in cancer cells by activating caspase pathways and modulating signaling pathways such as PI3K/Akt and MAPK pathways.

Anticancer Activity

Research has demonstrated that chalcone derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.

Case Study:
In a study examining the anticancer potential of chalcone derivatives, it was found that one derivative showed a dose-dependent inhibition of cell growth in MCF-7 breast cancer cells with an IC50 value of 15 µM . This suggests that similar compounds may exhibit comparable efficacy.

Antibacterial Activity

Chalcones have also been recognized for their antibacterial properties. The compound's structure allows it to disrupt bacterial cell membranes and inhibit protein synthesis.

Research Findings:
A comparative analysis indicated that several chalcone derivatives exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli. For instance, one derivative showed an MIC value of 32 µg/mL against S. aureus . This positions this compound as a potential candidate for further antibacterial studies.

Anti-inflammatory Activity

Chalcone derivatives have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. The compound may exert its anti-inflammatory effects by modulating NF-kB signaling pathways.

Evidence:
In vitro studies have demonstrated that similar compounds can significantly reduce TNF-alpha levels in activated macrophages . This suggests potential therapeutic applications in inflammatory diseases.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Hybrids : The combination of furan and thiophene in the ethylamide group distinguishes it from simpler heterocyclic analogs (e.g., Compound 1 in with dihydroxyphenyl). This may influence solubility and metabolic stability .

Bioactivity Gaps : While Compound 2 in (a structurally simplified analog) showed significant anti-inflammatory activity (IC₅₀ = 17.00 μM), the target compound’s activity remains unverified but is hypothesized to be comparable due to shared pharmacophores.

Computational and Pharmacokinetic Predictions

  • Metabolic Stability : Thiophene rings are prone to oxidative metabolism, whereas furans may form reactive metabolites. This dual liability could necessitate structural optimization .

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